1,3-Diphenyl-d10-urea
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Overview
Description
1,3-Diphenyl-d10-urea is a phenyl urea-type compound with the molecular formula C13H2D10N2O. It is a colorless solid that is often used as a reference standard in environmental testing . This compound is a deuterated form of 1,3-diphenylurea, where the hydrogen atoms are replaced with deuterium, making it useful in various scientific research applications.
Mechanism of Action
Target of Action
The primary target of 1,3-Diphenyl-d10-urea, also known as 1,3-Diphenylurea-d10, is Epoxide hydrolase . This enzyme plays a crucial role in the metabolism of various endogenous and exogenous compounds .
Mode of Action
This compound acts as an endocytosis inhibitor . It majorly affects clathrin-mediated endocytosis, a pathway utilized by several viruses for cellular entry .
Biochemical Pathways
The compound’s action on endocytosis affects the uptake of cargoes specific to different endocytic pathways . This action potentially inhibits viruses sharing the same entry route, thus blocking downstream infection processes .
Result of Action
The result of this compound’s action is the broad restriction of entry and replication of several SARS-CoV-2 and Influenza A virus strains . This makes it a potential candidate for the development of broad-spectrum antivirals .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, compounds similar to this compound have been reported to transport anions, including chloride (Cl-) across the lipid membrane . Since intracellular Cl- concentration plays a critical role in regulating vesicular trafficking, altered Cl- gradient across the cell membrane could affect the compound’s endocytosis inhibition action .
Biochemical Analysis
Biochemical Properties
1,3-Diphenyl-d10-urea is known to interact with various biomolecules. For instance, it has been identified as a new class of endocytosis inhibitors, which broadly restricts entry and replication of several SARS-CoV-2 and IAV strains . This suggests that this compound may interact with enzymes and proteins involved in the endocytosis pathway.
Cellular Effects
This compound has been shown to have significant effects on cellular processes. It majorly affects clathrin-mediated endocytosis, a key cellular entry route for many viruses . In cells treated with this compound, virus binding on the cell surface was unaffected, but internalization of the viruses was drastically reduced .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as an endocytosis inhibitor. It has been hypothesized that this compound could alter the chloride gradient across the cell membrane, leading to intracellular chloride accumulation. This could potentially affect the endocytic machinery by perturbing intracellular chloride homeostasis .
Dosage Effects in Animal Models
The effects of this compound in animal models have been studied in the context of viral infections. In mice challenged with IAV and mouse-adapted SARS-CoV-2, treatment with this compound led to remarkable body weight recovery, improved survival, and significantly reduced lung viral load .
Metabolic Pathways
Given its role as an endocytosis inhibitor, it may interact with enzymes or cofactors involved in endocytosis .
Transport and Distribution
It is known that the compound can transport chloride ions into cells, suggesting it may interact with chloride transporters or binding proteins .
Subcellular Localization
Given its role in endocytosis, it may be localized to the cell membrane or endocytic vesicles .
Preparation Methods
1,3-Diphenyl-d10-urea can be synthesized through the transamidation of urea with aniline . This process involves the reaction of urea with aniline under specific conditions to produce the desired compound. Industrial production methods often involve the use of deuterated reagents to ensure the incorporation of deuterium atoms into the final product .
Chemical Reactions Analysis
1,3-Diphenyl-d10-urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced using common reducing agents to yield various reduced forms.
Substitution: This compound can undergo substitution reactions where one or more of its hydrogen atoms are replaced by other atoms or groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3-Diphenyl-d10-urea has several scientific research applications:
Comparison with Similar Compounds
1,3-Diphenyl-d10-urea is similar to other phenyl urea-type compounds, such as:
1,3-Diphenylurea: The non-deuterated form of the compound, which has similar chemical properties but lacks the deuterium atoms.
N,N’-Diphenylurea: Another phenyl urea compound with similar applications in chemistry and biology.
Carbanilide: A related compound with similar structural features and uses. The uniqueness of this compound lies in its deuterium content, which makes it particularly useful in studies involving isotopic labeling and tracing.
Properties
IUPAC Name |
1,3-bis(2,3,4,5,6-pentadeuteriophenyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-13(14-11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H,(H2,14,15,16)/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWEHVDNNLFDJLR-LHNTUAQVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)NC2=C(C(=C(C(=C2[2H])[2H])[2H])[2H])[2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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